1-Nitroso-2-naphthol

Beschreibung

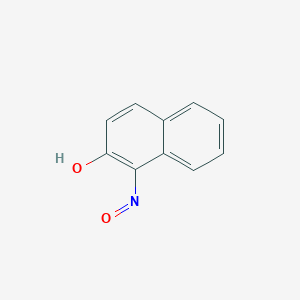

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitrosonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAOOTNFFAQIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059622, DTXSID30876194 | |

| Record name | 2-Naphthalenol, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown solid; [Merck Index] Brown powder; [Alfa Aesar MSDS] | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000911 [mmHg] | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-91-9, 2636-79-5 | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 1-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitroso-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROSO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757I55U2QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and preparation of 1-Nitroso-2-naphthol from 2-naphthol

Introduction: 1-Nitroso-2-naphthol, an organic compound with the formula C₁₀H₆(NO)OH, is a significant intermediate in the synthesis of dyes and pigments and serves as a valuable analytical reagent for the determination of various metal ions, such as cobalt, iron, and palladium.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound from 2-naphthol (β-naphthol), detailing the reaction mechanism, experimental protocols, and key analytical data. The information is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic nitrosation of 2-naphthol using nitrous acid (HNO₂).[1] The nitrous acid is typically generated in situ by the reaction of an alkali metal nitrite (like sodium nitrite) with a strong acid, such as sulfuric or hydrochloric acid.

Overall Reaction: C₁₀H₇OH + HNO₂ → C₁₀H₆(NO)OH + H₂O[1]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group (-OH) of 2-naphthol is a strongly activating, ortho-, para-directing group. In the alkaline conditions of the initial step, the even more strongly activating naphthoxide ion is formed. The electrophile, the nitrosonium ion (NO⁺), is generated from the protonation of nitrous acid. The electron-rich naphthol ring, specifically the carbon at position 1 (the α-position), attacks the nitrosonium ion. This position is favored due to the formation of a more stable resonance intermediate where the aromaticity of the adjacent benzene ring is preserved.[3] A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Experimental Protocols

Multiple protocols exist for this synthesis, with minor variations. The following is a consolidated procedure based on established methods.[4][5] Critical to the success of this synthesis is maintaining a low temperature (0-5 °C) during the acidification step to prevent the formation of tarry by-products.[4][5]

Materials and Equipment:

-

Large reaction vessel (e.g., 12-L round-bottomed flask for larger scale)[5]

-

Mechanical stirrer

-

Dropping funnel

-

Ice-salt bath

-

Büchner funnel and suction flask

-

2-Naphthol (β-naphthol)

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Crushed ice

-

Distilled water

Procedure:

-

Preparation of Sodium Naphthoxide Solution: In the reaction vessel, dissolve 2-naphthol in a solution of sodium hydroxide and water. For example, 500 g of 2-naphthol can be dissolved in a warm solution of 140 g of sodium hydroxide in 6 L of water.[5] Another protocol suggests dissolving 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 ml of water, then diluting to 200 ml.[4]

-

Cooling and Addition of Nitrite: Cool the resulting solution to 0 °C using an ice-salt bath. Once cooled, add powdered sodium nitrite to the solution while stirring.[5]

-

Acidification (Nitrosation): Begin the slow, dropwise addition of pre-chilled acid (e.g., 10% sulfuric acid or a sulfuric acid solution with sp. gr. 1.32) via a dropping funnel.[4][5] It is crucial to maintain the reaction temperature at or below 5 °C, and ideally near 0 °C, by adding crushed ice directly to the mixture as needed.[4][5] The this compound product will begin to separate as a pale yellow to light brown precipitate.[4][5]

-

Completion and Isolation: After the acid addition is complete (the solution should be acidic to Congo red paper), continue stirring the mixture at low temperature for at least one hour.[5]

-

Filtration and Washing: Filter the precipitate using suction filtration. Wash the collected solid thoroughly with cold water until the washings are only slightly acidic.[4]

-

Drying: The product can be partially dried by suction, followed by air-drying for several days. The initial light-yellow product may darken to brown upon drying.[5] For a purer product, drying in a vacuum desiccator over sulfuric acid is effective.[5]

References

Physical properties of 1-Nitroso-2-naphthol (melting point, solubility)

An In-depth Technical Guide on the Physical Properties of 1-Nitroso-2-naphthol

This technical guide provides a comprehensive overview of the key physical properties of this compound, focusing on its melting point and solubility. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes detailed experimental protocols and workflow visualizations to ensure clarity and reproducibility.

Physical Properties of this compound

This compound (C₁₀H₇NO₂) is an organic compound that appears as a yellowish-brown to dark brown crystalline powder[1][2]. It is utilized in various applications, including the manufacturing of dyes and as a reagent in analytical chemistry for the determination of metals like cobalt[3].

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data represents a consolidation of values from various sources, reflecting slight variations likely due to different experimental conditions and sample purity levels.

| Property | Value | References |

| Molecular Formula | C₁₀H₇NO₂ | [1][3][4] |

| Molecular Weight | 173.17 g/mol | [3][4][5] |

| Melting Point | 98 - 110 °C (with decomposition) | [1][3][4][6][7][8] |

| Appearance | Yellowish-brown crystalline powder | [1][2][3] |

| Solubility in Water | Insoluble / Immiscible (Soluble in 1000 parts water) | [3][5][9][10][11] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, glacial acetic acid, carbon disulfide, and caustic alkali solutions. Slightly soluble in cold petroleum ether. | [1][3][9][10] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are crucial for obtaining accurate and consistent results.

Protocol for Melting Point Determination

The melting point of a solid is the temperature range over which it changes state from solid to liquid. This range is an important indicator of the purity of a compound.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Gallenkamp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample

Procedure:

-

Sample Preparation: Place a small amount of dry this compound powder into a mortar and gently grind it into a fine powder. This ensures uniform packing in the capillary tube.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap the sealed end gently on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Preliminary Measurement (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine a rough estimate of the melting range.

-

Accurate Measurement: For a new sample, set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point. Then, adjust the heating rate to a slow ramp of 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[12][13]

-

Post-Measurement: Allow the apparatus to cool before performing subsequent measurements. Dispose of the used capillary tube in the designated glass waste container.

Protocol for Solubility Determination (Spectroscopic Method)

The solubility of this compound can be determined by measuring its concentration in a saturated solution. Spectrofluorometry or UV-Vis spectrophotometry can be employed for this purpose, as the compound exhibits fluorescence and absorbance.[14][15]

Apparatus:

-

Spectrofluorometer or UV-Vis Spectrophotometer

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Centrifuge and/or filtration system (e.g., syringe filters)

-

Analytical balance

-

Solvent of choice (e.g., water, ethanol)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Calibration Curve: Measure the fluorescence intensity or absorbance of each standard solution at the wavelength of maximum emission (approx. 430 nm) or absorbance (approx. 370 nm), respectively.[14] Plot a calibration curve of intensity/absorbance versus concentration.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, allow the solution to stand to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant or filter it through a fine-pore filter (e.g., 0.22 µm).

-

Measurement: Dilute a precise volume of the clear, saturated filtrate with the solvent to bring its concentration within the range of the calibration curve. Measure the fluorescence or absorbance of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

Workflow diagrams provide a clear, step-by-step visual representation of experimental processes.

Caption: Workflow for Melting Point Determination.

Caption: Experimental Workflow for the Synthesis of this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. This compound | C10H7NO2 | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 131-91-9 CAS | this compound | Laboratory Chemicals | Article No. 05030 [lobachemie.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 11. lobachemie.com [lobachemie.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Nitroso-2-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and UV-Visible) for 1-Nitroso-2-naphthol (C₁₀H₇NO₂), a crucial intermediate in dye synthesis and a significant ligand in coordination chemistry. This document outlines key spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Introduction

This compound, also known as α-nitroso-β-naphthol, is a yellowish-brown crystalline solid.[1] Its molecular structure, featuring both a nitroso and a hydroxyl group on a naphthalene ring, gives rise to characteristic spectroscopic signatures that are vital for its identification, characterization, and quantitative analysis in various matrices. This guide focuses on its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties, which are fundamental in quality control, reaction monitoring, and complexation studies.

Spectroscopic Data

The following sections present the key IR and UV-Vis spectroscopic data for this compound, summarized for clarity and comparative analysis.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy of this compound reveals characteristic vibrational modes of its functional groups. The data presented in Table 1 has been compiled from various sources, primarily from spectra obtained using KBr wafer and ATR-IR techniques.[2]

| Vibrational Mode | Wavenumber (cm⁻¹) (KBr Matrix) | Assignment |

| O-H Stretch | Broad band often observed in the region of 3450 cm⁻¹ | Associated with the hydroxyl group, often broadened due to hydrogen bonding. |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | Characteristic of the C-H stretching vibrations of the naphthalene ring. |

| N=O Stretch | 1502.9 - 1541.4 cm⁻¹ | Aromatic nitroso group absorption.[3] |

| C=C Stretch | ~1600 cm⁻¹ | Aromatic ring skeletal vibrations. |

| C-N Stretch | ~1318.1 cm⁻¹ | Stretching vibration of the carbon-nitrogen bond.[3] |

Note: The IR spectra can exhibit variations due to sample preparation and the tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound is sensitive to the solvent environment, reflecting the electronic transitions within the molecule. Table 2 summarizes the absorption maxima (λmax) in different solvents.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ dm³ cm⁻¹) (if available) |

| Ethanol | 261, ~303, ~416 | - |

| Acidic Ethanol-Water (0.05 M HCl) | 261 | - |

| Alkaline Ethanol-Water (0.05 M NaOH) | 278, 325, 430 | ε at 430 nm = 9800[4] |

| Aqueous 10% (w/v) P123 solution | Not specified | - |

| Chloroform | Not specified | - |

The different absorption bands are associated with π → π* and n → π* electronic transitions within the aromatic system and the nitroso group. The shifts observed in different solvents, particularly between acidic and alkaline media, are indicative of the protonation state of the hydroxyl group.

Experimental Protocols

The following are detailed methodologies for obtaining the IR and UV-Vis spectra of this compound.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for obtaining the IR spectrum of solid this compound.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound to the KBr and continue grinding until a homogenous mixture is obtained. The mixture should have a uniform, fine consistency.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands.

-

UV-Visible (UV-Vis) Spectroscopy Protocol (Solution Method)

This protocol describes the procedure for obtaining the UV-Vis spectrum of this compound in a solvent.

Materials:

-

This compound

-

Spectroscopy grade solvent (e.g., ethanol, chloroform)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the solid and dissolving it in the chosen solvent in a volumetric flask.

-

Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations for analysis (e.g., 1 x 10⁻⁵ M).

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse a second quartz cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for IR and UV-Vis spectroscopic analysis of this compound.

References

The Dawn of a Reagent: An In-depth Technical Guide to the Early History and Discovery of Nitrosonaphthols

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nascent stages of nitrosonaphthol chemistry, tracing its origins from discovery to its initial applications as a significant analytical reagent. The document provides a detailed account of the early synthesis protocols, quantitative analytical data, and the key figures who pioneered this area of organic chemistry.

Introduction

The nitrosonaphthols, a class of organic compounds characterized by a nitroso group attached to a naphthol skeleton, emerged in the late 19th century as pivotal reagents in the burgeoning field of analytical chemistry. Their ability to form distinctively colored and often insoluble complexes with various metal ions, most notably cobalt, provided a much-needed tool for the separation and quantification of these elements. This guide explores the foundational discoveries and experimental methodologies that established nitrosonaphthols as indispensable assets in the laboratory.

Early History and Discovery

The latter half of the 19th century witnessed a surge in the synthesis and characterization of new organic compounds. It was within this vibrant period of chemical exploration that the nitrosonaphthols were first described.

2.1. 1-Nitroso-2-naphthol: While the exact first synthesis is not definitively documented in readily available literature, early preparations were reported in the mid-1870s. One of the earliest comprehensive descriptions of the synthesis of this compound (historically also referred to as α-nitroso-β-naphthol) was provided by A. Fuchs in 1875 in the Berichte der deutschen chemischen Gesellschaft. This initial work laid the groundwork for its subsequent investigation and application.

2.2. 2-Nitroso-1-naphthol: The isomeric 2-nitroso-1-naphthol (or β-nitroso-α-naphthol) was also synthesized and characterized during this period. Its preparation follows a similar principle of nitrosation of the corresponding naphthol.

2.3. Key Contributors and Publications: The analytical utility of these new compounds was quickly recognized. In 1885, M. Ilinski and G. von Knorre published a significant paper in the Berichte der deutschen chemischen Gesellschaft detailing the use of this compound for the quantitative separation of cobalt from nickel. This publication was instrumental in establishing the reagent's importance in metallurgical analysis and inorganic chemistry.

Table 1: Key Milestones in the Early History of Nitrosonaphthols

| Year | Contributor(s) | Key Contribution | Publication |

| 1875 | A. Fuchs | Early detailed synthesis of this compound. | Berichte der deutschen chemischen Gesellschaft |

| 1885 | M. Ilinski & G. von Knorre | Quantitative separation of cobalt from nickel using this compound. | Berichte der deutschen chemischen Gesellschaft |

Experimental Protocols

The early syntheses of nitrosonaphthols were based on the nitrosation of naphthols using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

Synthesis of this compound

This protocol is based on the early described methods and later standardized in texts such as Sutton's "A Systematic Handbook of Volumetric Analysis".

Materials:

-

2-Naphthol (β-naphthol)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Dissolution of 2-Naphthol: A solution of 2-naphthol is prepared in an aqueous solution of sodium hydroxide. The quantities were typically in the range of 10 grams of 2-naphthol to 4-5 grams of sodium hydroxide in approximately 150-200 mL of water.

-

Addition of Sodium Nitrite: To this alkaline solution of 2-naphthol, a solution of sodium nitrite is added. The amount of sodium nitrite is stoichiometrically equivalent to the 2-naphthol.

-

Cooling: The reaction mixture is cooled to below 5 °C in an ice bath. This is a critical step to control the reaction rate and prevent the decomposition of nitrous acid.

-

Acidification: A dilute solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) is slowly added to the cooled and stirred mixture. The acid reacts with sodium nitrite to generate nitrous acid in situ, which then reacts with the 2-naphthol to form this compound. The addition of acid is continued until the solution is distinctly acidic.

-

Precipitation and Isolation: this compound precipitates as a yellow to brownish-yellow solid. The precipitate is collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then can be recrystallized from ethanol or other suitable solvents to achieve higher purity.

Synthesis of 2-Nitroso-1-naphthol

The synthesis of 2-nitroso-1-naphthol is analogous to that of its isomer, with 1-naphthol (α-naphthol) being the starting material.

Materials:

-

1-Naphthol (α-naphthol)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Dissolution of 1-Naphthol: 1-Naphthol is dissolved in an aqueous sodium hydroxide solution.

-

Addition of Sodium Nitrite: A solution of sodium nitrite is added to the alkaline 1-naphthol solution.

-

Cooling: The mixture is cooled to below 5 °C.

-

Acidification: Dilute strong acid is slowly added with constant stirring to generate nitrous acid and effect the nitrosation.

-

Precipitation and Isolation: The resulting 2-nitroso-1-naphthol precipitate is filtered, washed with cold water, and can be purified by recrystallization.

An In-depth Technical Guide to the Chemical Reactions of 1-Nitroso-2-naphthol with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroso-2-naphthol (C₁₀H₇NO₂) is an organic compound that serves as a powerful chelating agent, renowned for its ability to form stable, often vividly colored complexes with a wide array of metal ions.[1][2] This property has established it as a significant reagent in analytical chemistry for the qualitative and quantitative determination of metals, particularly in spectrophotometric analysis.[3][4] The molecule typically acts as a bidentate ligand, coordinating through the nitrogen atom of the nitroso group and the oxygen atom of the adjacent hydroxyl group to form a stable five-membered chelate ring.[5][6] This guide provides a comprehensive overview of the reaction chemistry of this compound with various metal ions, detailing reaction conditions, quantitative analytical parameters, and experimental protocols.

General Reaction and Chelation Mechanism

This compound can be synthesized by the reaction of 2-naphthol with nitrous acid.[1] In the presence of metal ions, the proton of the hydroxyl group is displaced, and the resulting anion coordinates to the metal center. The coordination involves the oxygen of the naphtholate and the nitrogen of the nitroso group.[7] This bidentate chelation is the fundamental interaction responsible for the formation of stable metal complexes.

Caption: General mechanism of bidentate chelation.

Reactions with Specific Metal Ions

The reactivity of this compound varies with different metal ions, leading to complexes with distinct stoichiometry, color, and stability. These characteristics are harnessed for selective metal ion detection and quantification.

Cobalt (Co)

The reaction with cobalt is one of the most well-known and sensitive applications of this compound.[8] The ligand tends to oxidize cobalt(II) to cobalt(III), resulting in the formation of a very stable, green-colored tris-complex, [Co(C₁₀H₆NO₂)₃].[4][9] This reaction is highly selective and forms the basis for the spectrophotometric determination of trace amounts of cobalt.[9][10]

Caption: Cobalt(II) oxidation and complex formation.

Table 1: Quantitative Data for Cobalt Determination

| Parameter | Value | Reference |

| Stoichiometry (Co:Ligand) | 1:3 | [9] |

| λmax | 436.2 nm | [9] |

| Molar Absorptivity (ε) | 2.05 × 10⁴ L mol⁻¹ cm⁻¹ | [9] |

| Sandell's Sensitivity | 3.49 ng cm⁻² | [9] |

| Optimal pH | 5.0 | [9] |

| Linearity Range | 0.12 - 4.0 µg/mL | [9] |

Iron (Fe)

This compound reacts with iron(III) to form a stable 1:3 metal-to-ligand complex.[11] The reaction is utilized for the spectrophotometric and derivative spectrophotometric determination of iron in various samples, including industrial waste and steel.[11] The use of a non-ionic surfactant (micellar medium) can enhance the solubility of the complex and improve the sensitivity of the method.[11] A sulfonated derivative, this compound-3,6-disulfonate (Nitroso-R salt), is also a common reagent for iron detection.[12]

Table 2: Quantitative Data for Iron(III) Determination

| Parameter | Value (in Tween 40 micellar medium) | Reference |

| Stoichiometry (Fe:Ligand) | 1:3 | [11] |

| λmax | 446 nm | [11] |

| Molar Absorptivity (ε) | 1.69 × 10⁴ L mol⁻¹ cm⁻¹ | [11] |

| Sandell's Sensitivity | 7.9 ng cm⁻² | [11] |

| Optimal pH | 1.0 | [11] |

| Detection Limit | 1.7 ng/mL (derivative mode) | [11] |

| Linearity Range | 0.5 - 4.0 µg/mL (normal mode) | [11] |

Copper (Cu)

Copper(II) forms complexes with this compound, and methods have been developed for its determination in macromolecular micellar systems.[13] Additionally, copper(II) salts can mediate the iodination of this compound to produce 3-Iodo-1-nitrosonaphthalene-2-ol, which itself is a ligand for metal binding.[14][15] Mixed ligand complexes of copper(II) with this compound and other ligands like picolinic acid have also been synthesized and characterized.[16]

Table 3: Quantitative Data for Copper(II) Determination

| Parameter | Value | Reference |

| Stoichiometry (Cu:Ligand) | 1:2 (in mixed ligand complex with phenylalanine) | [5] |

| Geometry | Octahedral (in mixed ligand complexes) | [5][16] |

| λmax (Cu-NRS complex) | ~480 nm (in chloroform) | [13] |

| Optimal pH (Cu-NRS-disulfonic acid) | 6.5 - 7.9 | [17] |

| Molar Absorptivity (ε) (Cu-NRS-disulfonic acid) | 1.21 × 10⁴ L mol⁻¹ cm⁻¹ | [17] |

Nickel (Ni)

Nickel(II) reacts with this compound to form stable complexes.[18] The kinetics of the formation and dissociation of nickel complexes with this compound and its sulfonated derivatives have been studied in detail.[19] Like other transition metals, it can be incorporated into mixed ligand complexes, which typically exhibit an octahedral geometry.[5][7]

Table 4: Quantitative Data for Nickel(II) Complexation

| Parameter | Value | Reference |

| Stoichiometry (Ni:Ligand) | 1:2 (with sulfonated derivative) | [17] |

| Geometry | Octahedral (in mixed ligand complexes) | [5][7] |

| Optimal pH (with sulfonated derivative) | 7.2 - 8.8 | [17] |

| Molar Absorptivity (ε) (with sulfonated derivative) | 7.52 × 10³ L mol⁻¹ cm⁻¹ | [17] |

Other Metal Ions

This compound is a versatile chelating agent that also forms complexes with a variety of other metal ions, including:

-

Palladium(II): Forms complexes that can be used for its separation and determination.[16][20]

-

Manganese(II), Zinc(II), Cadmium(II): Form mixed ligand complexes that have been synthesized and characterized.[5][7]

-

Aluminium(III): Forms novel mixed ligand ionic complexes.[3]

-

Uranium(VI): Can be effectively sorbed by resins functionalized with this compound.[20]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Cobalt(II) in Aqueous Micellar Solution

This protocol is adapted from the method described by A. T. Iffat et al.[9]

1. Reagent Preparation:

-

This compound (NNPh) Stock Solution (1500 µg/mL): Dissolve 75 mg of NNPh (Merck) in a minimal volume of 1.0% Sodium Dodecyl Sulphate (SDS) solution and dilute to 50 mL with the same 1.0% SDS solution.

-

Cobalt(II) Stock Solution (1000 µg/mL): Dissolve 4.93 g of cobalt(II) nitrate in deionized water and dilute to 1 L.

-

Buffer Solution (pH 5.0): Prepare a suitable buffer (e.g., acetate buffer) and adjust the pH to 5.0.

-

SDS Solution (1.0% w/v): Dissolve 1.0 g of SDS in deionized water and dilute to 100 mL.

2. Calibration Curve Construction:

-

Into a series of 10 mL volumetric flasks, add appropriate aliquots of the cobalt(II) stock solution to create standards in the concentration range of 0.12-4.0 µg/mL.

-

To each flask, add 2.0 mL of the pH 5.0 buffer solution.

-

Add an appropriate volume of the NNPh stock solution (to achieve an optimized molar excess, e.g., 185 ppm final concentration).

-

Add 2.0 mL of the 1.0% SDS solution.

-

Dilute to the mark with deionized water, mix well, and allow time for color development.

-

Measure the absorbance of each standard at the wavelength of maximum absorption (λmax = 436.2 nm) against a reagent blank.

-

Plot absorbance versus concentration to construct the calibration curve.

3. Sample Analysis:

-

Prepare the sample solution, ensuring it is within the linear range of the calibration curve.

-

Transfer a suitable aliquot of the sample solution to a 10 mL volumetric flask.

-

Follow the same procedure as for the standards (addition of buffer, NNPh, and SDS).

-

Measure the absorbance and determine the cobalt concentration from the calibration curve.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. medcraveonline.com [medcraveonline.com]

- 5. iiste.org [iiste.org]

- 6. Transition metal nitroso complexes - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound [drugfuture.com]

- 9. lacc-terryb.com [lacc-terryb.com]

- 10. researchgate.net [researchgate.net]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. Column chromatographic pre-concentration of iron(III) in alloys and biological samples with this compound-3,6-disulphonate and benzyldimethyltetradecylammonium-perchlorate adsorbent supported on naphthalene using atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Copper(II)-Mediated Iodination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orientjchem.org [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. zenodo.org [zenodo.org]

- 20. Preparation and properties of a new chelating resin containing this compound as the functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of 1-Nitroso-2-naphthol

An In-depth Technical Guide to 1-Nitroso-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications in various scientific fields.

Core Properties of this compound

This compound is an organic compound that appears as a yellowish-brown solid.[1][2] It is utilized as an intermediate in the manufacturing of dyes and as a reagent in analytical chemistry, notably for the detection and separation of cobalt from other metals like nickel.[2][3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | [1][4][5][6][7][8] |

| Linear Formula | ONC₁₀H₆OH | [9] |

| Molecular Weight | 173.17 g/mol | [1][4][5][6][8][9][10] |

| Percent Composition | C: 69.36%, H: 4.07%, N: 8.09%, O: 18.48% | [2] |

| Melting Point | 106-108 °C (with decomposition) | [9][11] |

| CAS Number | 131-91-9 | [1][4][5][9] |

Experimental Protocols

Synthesis of this compound from 2-Naphthol

This protocol details the synthesis of this compound via the nitrosation of 2-naphthol. The reaction involves treating 2-naphthol with nitrous acid, which is typically generated in situ from sodium nitrite and an acid.[1]

Materials:

-

2-Naphthol (10 g)

-

Sodium Hydroxide (2.8 g)

-

Sodium Nitrite (5 g)

-

10% Sulphuric Acid (140 ml)

-

Distilled Water

-

Ice

Procedure:

-

Dissolve 10 g of 2-naphthol and 2.8 g of sodium hydroxide in 100 ml of water. Dilute the solution to a final volume of 200 ml with water.

-

Carefully add a solution of 5 g of sodium nitrite dissolved in a small amount of water to the 2-naphthol solution.

-

Cool the mixture by adding approximately 100 g of ice.

-

While maintaining the temperature below 5°C and stirring constantly, slowly add 140 ml of 10% sulphuric acid.

-

A pale yellow precipitate of this compound will form.

-

Allow the mixture to stand for 2 hours to ensure complete precipitation.

-

Filter the precipitate and wash it with water until the washings are only slightly acidic.[11]

The yield of this reaction is nearly theoretical.[11]

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps and reagents involved in the laboratory synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. 131-91-9 CAS | this compound | Laboratory Chemicals | Article No. 05030 [lobachemie.com]

- 6. This compound(131-91-9) IR Spectrum [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 131-91-9 | FN34396 | Biosynth [biosynth.com]

- 9. This compound 97 131-91-9 [sigmaaldrich.com]

- 10. This compound | C10H7NO2 | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

A Technical Guide to the Safety, Handling, and Hazards of 1-Nitroso-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and potential hazards associated with 1-Nitroso-2-naphthol (CAS No. 131-91-9). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and respond effectively to emergencies.

Chemical and Physical Properties

This compound is an organic compound that appears as a yellowish-brown or brown solid powder.[1][2] It is recognized for its use as a laboratory chemical, particularly as a complexing agent for determining metals like cobalt and as an intermediate in dye manufacturing.[3][4][5][6] Its physical and chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₇NO₂ | [1][7][8] |

| Molecular Weight | 173.17 g/mol | [1][7][9] |

| Appearance | Yellowish-brown to brown solid/powder | [1][2][10] |

| Melting Point | 104 - 109.5 °C (219.2 - 229.1 °F) with decomposition | [7][8][9][10] |

| Solubility | Insoluble or very slightly soluble in water. Soluble in ethanol, ether, benzene, acetic acid, and alkali solutions. | [5][7][8][9] |

| Vapor Pressure | 0.0000911 mmHg | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[9][10] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[9]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates multiple health and environmental hazards.

| Hazard Class | Category | Hazard Statement | Citations |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][3][10][11] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3][10][11] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][3][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][3][11] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | [1][9] |

GHS Label Elements:

-

Pictograms: ,

-

Key Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[11]

-

P271: Use only outdoors or in a well-ventilated area.[11]

-

P273: Avoid release to the environment.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11]

NFPA 704 Ratings

The National Fire Protection Association (NFPA) diamond provides a quick assessment of the hazards.

| Category | Rating | Description | Citations |

| Health (Blue) | 2 | Moderate hazard; can cause temporary incapacitation or residual injury. | [7][9] |

| Flammability (Red) | 1 | Low hazard; must be preheated before ignition can occur. | [7][9] |

| Instability/Reactivity (Yellow) | 2 | Moderate hazard; unstable and may undergo violent chemical change at elevated temperatures and pressures. | [9] |

Other Significant Hazards

-

Dust Explosion: As a combustible solid, dusts of this material may form an explosive mixture with air.[9] All sources of ignition should be eliminated where dust clouds may form.[9]

-

Methemoglobinemia: The substance or its metabolites may bind to hemoglobin, inhibiting the normal uptake of oxygen and causing a form of anoxia.[9]

-

Chronic Health Effects: Long-term exposure to high concentrations of dust may lead to changes in lung function (pneumoconiosis).[9] Substance accumulation in the body may be a concern after repeated or long-term occupational exposure.[9]

-

Reactivity: Aromatic nitro compounds can present an explosion risk if subjected to shock or heated rapidly.[9] It is incompatible with strong oxidizing agents, bases, and strong reducing agents.[9][10]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated, but available data points to significant acute effects.[2][13]

| Effect | Description | Citations |

| Acute Oral Toxicity | Harmful if swallowed. Animal experiments suggest ingestion of less than 150 grams may be fatal or cause serious health damage.[9] | |

| Acute Dermal Toxicity | Not classified, but causes skin irritation.[3] Entry into the bloodstream through cuts or abrasions may produce systemic injury.[9] | |

| Acute Inhalation Toxicity | Causes respiratory tract irritation.[2][9] High-level exposure can lead to Reactive Airways Dysfunction Syndrome (RADS), with asthma-like symptoms that may persist for months or years.[9] | |

| Carcinogenicity | Some sources list it as a carcinogen, while others state there is no evidence.[7][9] IARC does not identify it as a probable, possible, or confirmed human carcinogen at levels ≥ 0.1%.[13] Many nitroso compounds are known carcinogens.[4] | |

| Aquatic Toxicity | Very toxic to aquatic organisms. An LC50 of 0.4 mg/L for the fish species Oryzias latipes over 48 hours has been reported.[9][13] |

Safe Handling, Storage, and Exposure Controls

A systematic approach to handling is critical to minimize risk. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Caption: A workflow for assessing risks and implementing controls before handling this compound.

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[3][9]

-

Use with adequate ventilation, such as in a chemical fume hood, especially when dust may be generated.[2][9][13]

-

Ground all equipment containing the material to prevent static discharge.[7]

-

Minimize dust generation and accumulation.[2]

-

Wash hands and any exposed skin thoroughly after handling.[14][15]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][14]

-

Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld on or near such containers.[9]

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[2][3][7][9]

-

Keep containers tightly closed and securely sealed.[2][7][9]

-

Store away from incompatible materials.[9]

-

Incompatible Materials: Strong oxidizing agents (e.g., nitrates, perchlorates), strong bases, and strong reducing agents.[7][9][10]

Exposure Controls and Personal Protective Equipment (PPE)

| Control | Specification | Citations |

| Engineering Controls | Use process enclosures, local exhaust ventilation, or a chemical fume hood to keep airborne levels below exposure limits. Ensure eyewash stations and safety showers are readily accessible. | [7][9][16] |

| Eye/Face Protection | Wear appropriate chemical safety goggles or glasses with side-shields conforming to OSHA 29 CFR 1910.133 or EN166. | [2][7][13] |

| Skin Protection | Wear appropriate protective gloves (inspect before use) and a lab coat or complete suit protecting against chemicals. | [2][7][13] |

| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH-approved P95 or P100 particulate respirator or equivalent (e.g., EU EN 143). | [2][13] |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Caption: A logical flowchart for responding to emergencies involving this compound.

First Aid Measures

-

Ingestion: Do NOT induce vomiting.[2][7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.[7][9]

-

Inhalation: Remove the person to fresh air.[2][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][7] Seek medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[9] Flush skin and hair with running water and soap for at least 15 minutes.[2][9] Seek medical attention if irritation develops or persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][3][9]

-

Unsuitable Media: Do not use a heavy water stream.[3]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][9][15]

-

Protective Actions: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2][3][9] Use a fine water spray to control the fire and cool adjacent areas.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[13] Avoid all personal contact and do not breathe dust.[9] Wear the personal protective equipment specified in Section 4.3.

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[9] This material is very toxic to aquatic life.[9]

-

Containment and Cleanup:

Experimental Protocol: Synthesis of this compound

A common laboratory preparation involves the nitrosation of 2-naphthol (β-naphthol). The following protocol is synthesized from established procedures.[6][17][18]

Materials:

-

2-naphthol (β-naphthol)

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), ~30-35% solution (e.g., sp. gr. 1.32) or 10% Hydrochloric acid (HCl)

-

Crushed ice

-

Deionized water

-

Large beaker or flask (e.g., 12 L for 500g scale)

-

Mechanical stirrer

-

Ice-salt bath

-

Dropping funnel

-

Congo red paper

Procedure:

-

In a large flask equipped with a mechanical stirrer, dissolve 3.5 moles of 2-naphthol in a warm solution of 3.5 moles of sodium hydroxide in 6 L of water.[18]

-

Cool the resulting solution to 0°C in an ice-salt bath.[18]

-

Once cooled, add 3.5 moles of powdered sodium nitrite to the solution and begin stirring.[18]

-

Slowly add a ~4.6 molar equivalent of sulfuric acid (sp. gr. 1.32) from a dropping funnel over 1 to 1.5 hours.[18] Alternatively, 10% HCl can be used until the solution is acidic to Congo red paper.[6]

-

Crucially, maintain the temperature at or below 5°C (ideally 0°C) throughout the acid addition by adding crushed ice directly to the reaction mixture as needed. [17][18] Failure to control the temperature can result in the formation of tarry byproducts.[18]

-

After the acid addition is complete, confirm the mixture is acidic using Congo red paper.[18]

-

Continue stirring the mixture at 0°C for an additional hour. A pale yellow or brownish precipitate of this compound will separate.[17][18]

-

Filter the precipitate using suction and wash it thoroughly with cold water until the washings are neutral or only slightly acidic.[17][18]

-

Dry the product. The yield is typically high (85-95%).[18]

References

- 1. This compound | C10H7NO2 | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(131-91-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. This compound | 131-91-9 [chemicalbook.com]

- 5. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. This compound [chembk.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. labort.in [labort.in]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. durhamtech.edu [durhamtech.edu]

- 16. scribd.com [scribd.com]

- 17. prepchem.com [prepchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

1-Nitroso-2-naphthol: A Versatile Precursor in the Synthesis of Complex Organic Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroso-2-naphthol, a highly reactive aromatic compound, serves as a pivotal precursor in a myriad of organic syntheses. Its unique molecular architecture, featuring adjacent nitroso and hydroxyl functionalities on a naphthalene scaffold, provides a versatile platform for the construction of a diverse array of complex molecules, including dyes, metal complexes, and biologically active heterocyclic compounds. This technical guide delves into the core applications of this compound in organic synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Properties and Reactivity

This compound is a yellowish-brown crystalline solid with a melting point of 109.5 °C.[1][2] It is soluble in various organic solvents but sparingly soluble in water.[2] The chemical behavior of this compound is dictated by the interplay of its nitroso and hydroxyl groups, which allows it to participate in a wide range of chemical transformations. The nitroso group can undergo reduction to an amino group, participate in condensation reactions, and act as a dienophile in cycloaddition reactions.[3] The adjacent hydroxyl group can be readily deprotonated, enabling the molecule to act as a potent chelating agent for various metal ions.[1][4]

Key Synthetic Applications

The utility of this compound as a synthetic precursor is vast and can be broadly categorized into the synthesis of dyes and pigments, the formation of metal complexes, and the construction of heterocyclic systems, some of which exhibit significant biological activity.

Synthesis of Dyes and Pigments

Historically, one of the most significant applications of this compound has been in the synthesis of dyes. Its reaction with various coupling agents leads to the formation of intensely colored azo dyes.

Formation of Metal Complexes

The ability of this compound to act as a bidentate ligand, coordinating to metal ions through the nitrogen of the nitroso group and the oxygen of the hydroxyl group, has been extensively studied. These complexes have applications in analytical chemistry, catalysis, and materials science.

Precursor to Bioactive Heterocyclic Systems

In the context of drug discovery and development, this compound is a valuable starting material for the synthesis of various heterocyclic compounds. A key transformation is its reduction to 1-amino-2-naphthol, a versatile intermediate for the construction of phenoxazines, benzoxazoles, and other nitrogen- and oxygen-containing heterocycles. Derivatives of these systems have shown promise as anti-inflammatory, antibacterial, and antitumor agents.[5][6]

Experimental Protocols

This section provides detailed methodologies for key transformations involving this compound.

Protocol 1: Synthesis of this compound

This procedure describes the nitrosation of 2-naphthol to yield this compound.[7]

Materials:

-

2-Naphthol (10 g)

-

Sodium hydroxide (2.8 g)

-

Sodium nitrite (5 g)

-

10% Sulfuric acid (140 mL)

-

Ice

-

Water

Procedure:

-

Dissolve 2-naphthol in a solution of sodium hydroxide in 100 mL of water and dilute to 200 mL with water.

-

Add a solution of sodium nitrite in a small amount of water.

-

Cool the mixture with 100 g of ice.

-

Slowly add 10% sulfuric acid with constant stirring, maintaining the temperature below 5 °C.

-

Allow the pale yellow precipitate of this compound to stand for 2 hours.

-

Filter the precipitate and wash with water until the washings are only slightly acidic.

-

The theoretical yield is nearly quantitative. The product can be recrystallized from petroleum ether to give reddish needles with a melting point of 106-108 °C (with decomposition).[7]

Protocol 2: Reduction of this compound to 1-Amino-2-naphthol Hydrochloride

This protocol details the reduction of the nitroso group to an amino group using sodium hydrosulfite.[8]

Materials:

-

This compound (amount corresponding to synthesis from 200 g of β-naphthol)

-

5 N Sodium hydroxide

-

Sodium hydrosulfite

-

Stannous chloride dihydrate

-

Concentrated hydrochloric acid

-

Water, Ice

Procedure:

-

Suspend the crude this compound in water and dissolve by adding 5 N sodium hydroxide solution.

-

Heat the solution to 45-50 °C and cautiously add sodium hydrosulfite in portions.

-

Heat the mixture until it begins to froth, then cool to 25 °C in an ice bath.

-

Collect the precipitated crude aminonaphthol by filtration and wash with water.

-

Resuspend the crude product in a solution of stannous chloride dihydrate and concentrated hydrochloric acid in water at 30 °C.

-

Heat the suspension to 85 °C and then cool to 0 °C to crystallize the 1-amino-2-naphthol hydrochloride.

-

Collect the colorless needles by filtration, wash with 20% hydrochloric acid and then ether.

-

The reported yield is 66-74% based on the initial amount of 2-naphthol used.[8]

Protocol 3: Synthesis of a 1-Aminoalkyl-2-naphthol Derivative (Betti Base)

This one-pot, three-component reaction exemplifies the synthesis of a Betti base, a class of compounds with potential biological activities.

Materials:

-

2-Naphthol (0.204 g, 1.42 mmol)

-

p-Chlorobenzaldehyde (0.199 g, 1.42 mmol)

-

p-Hydroxyaniline (0.156 g, 1.42 mmol)

-

Methane sulfonic acid (catalytic amount)

-

Mortar and pestle

Procedure:

-

Combine 2-naphthol, p-chlorobenzaldehyde, p-hydroxyaniline, and a catalytic amount of methane sulfonic acid in a mortar.

-

Grind the mixture at ambient temperature for approximately 3 minutes.

-

The reaction yields a brown solid product.

-

The reported yield for this specific reaction is 95%.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of this compound and its primary derivative, 1-amino-2-naphthol, as well as a representative bioactive derivative.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | [7] |

| Reagents | NaOH, NaNO₂, H₂SO₄ | [7] |

| Solvent | Water | [7] |

| Temperature | < 5 °C | [7] |

| Reaction Time | ~2 hours | [7] |

| Yield | Nearly quantitative | [7] |

| Melting Point | 106-108 °C (dec.) | [7] |

Table 2: Synthesis of 1-Amino-2-naphthol Hydrochloride

| Parameter | Value | Reference |

| Starting Material | This compound | [8] |

| Reducing Agent | Sodium hydrosulfite | [8] |

| Additives | NaOH, SnCl₂·2H₂O, HCl | [8] |

| Solvent | Water | [8] |

| Temperature | 0 - 85 °C | [8] |

| Yield | 66-74% | [8] |

| Melting Point | 250 °C (dec.) | [9] |

Table 3: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| This compound | 7.04 (d), 7.49 (t), 7.62-7.65 (m), 7.82 (d), 9.26 (d)[10] | 123.0-134.4 (aromatic), 156.3 (C-N)[10] | ~3400 (O-H), ~1620 (C=N/C=O), ~1500 (N=O)[11] |

| 1-Amino-2-naphthol | Spectra available[10][12] | Spectra available[13] | ~3400-3200 (N-H, O-H), ~1600 (aromatic C=C)[10] |

Signaling Pathways and Logical Relationships

The versatility of this compound as a precursor allows for the synthesis of a wide range of compounds with diverse applications. The following diagrams illustrate key synthetic pathways and logical relationships.

The synthesis begins with the deprotonation of 2-naphthol by sodium hydroxide to form the more reactive sodium 2-naphthoxide. This intermediate then undergoes electrophilic aromatic substitution with the nitrosonium ion (generated in situ from sodium nitrite and sulfuric acid) to yield this compound.

The reduction of the nitroso group is a critical step in accessing a wider range of derivatives. Sodium hydrosulfite is a common and effective reducing agent for this transformation. The resulting 1-amino-2-naphthol is often isolated as its more stable hydrochloride salt.

1-Amino-2-naphthol is a key intermediate for synthesizing various heterocyclic compounds with potential pharmacological activities. For instance, the Betti reaction, a three-component condensation with an aldehyde and another amine, yields 1-aminoalkyl-2-naphthols. Alternatively, condensation with carboxylic acid derivatives can lead to the formation of naphthoxazoles. Both classes of compounds have been investigated for their biological properties.

Conclusion

This compound is a remarkably versatile and cost-effective precursor in organic synthesis. Its rich chemistry enables the efficient construction of a wide range of valuable compounds, from traditional dyes to complex, bioactive heterocyclic molecules. The synthetic pathways outlined in this guide, particularly the conversion to 1-amino-2-naphthol, open up numerous possibilities for the development of novel therapeutic agents and functional materials. For researchers and professionals in drug discovery and materials science, a thorough understanding of the reactivity and synthetic potential of this compound is essential for innovation and the advancement of their respective fields.

References

- 1. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Amino-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 1-Amino-2-naphthol | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. color | Graphviz [graphviz.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 1-Amino-2-naphthol hydrochloride(1198-27-2) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric determination of cobalt using 1-nitroso-2-naphthol is a well-established and reliable analytical method. This technique is predicated on the reaction between cobalt (II) ions and this compound to form a stable, colored complex. The intensity of the color, which is directly proportional to the cobalt concentration, is then measured using a spectrophotometer. This method is noted for its sensitivity and can be adapted for various sample matrices, including alloys, pharmaceutical preparations, and water samples.[1] Recent advancements have incorporated micellar systems, such as sodium dodecyl sulphate (SDS), to enhance sensitivity and molar absorptivity, thereby eliminating the need for toxic solvent extraction steps.[1][2]

Principle

Cobalt (II) ions react with this compound in a slightly acidic to neutral medium (optimally at pH 5.0) to form a green-colored tris(1-nitroso-2-naphtholato) cobalt(III) complex.[1] In this reaction, cobalt (II) is oxidized to cobalt (III). The stoichiometric composition of the chelate is 1:3 (Co:this compound).[1] The resulting complex exhibits maximum absorbance at a specific wavelength, which can be used for quantitative analysis. The use of a surfactant like SDS creates a micellar medium that enhances the solubility of the complex and improves the method's sensitivity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of cobalt using this compound, both with and without the use of a micellar agent.

| Parameter | Value (in SDS Micellar Medium) | Value (Aqueous/Organic Solvent) |

| Wavelength of Maximum Absorbance (λmax) | 436.2 nm[1] | 525 nm[3] |

| Optimal pH | 5.0[1][4] | 7.0[3] |

| Molar Absorptivity (ε) | 2.05 × 10⁴ L mol⁻¹ cm⁻¹[1] | 1.44 x 10⁴ L mol⁻¹ cm⁻¹[3] |

| Linear Concentration Range | 0.12 - 4.0 µg/mL[1] | 0.24 - 7.5 ppm[3] |

| Sandell's Sensitivity | 3.49 ng cm⁻²[1] | Not Specified |

| Stoichiometry (Co:Reagent) | 1:3[1] | Not Specified |

| Detection Limit | 0.12 µg/mL[1] | 0.06 ppm[3] |

| Complex Color | Green[1] | Not Specified |

| Stability of Complex | Stable for up to 24 hours[1] | Stable for at least 3 months[3] |

Experimental Protocols

Preparation of Reagents

-

Standard Cobalt (II) Solution (1000 µg/mL): Dissolve 4.93 g of cobalt (II) nitrate (Co(NO₃)₂·6H₂O) in deionized water and dilute to 1 L in a volumetric flask.[1]

-

This compound Reagent (in SDS): Dissolve 75 mg of this compound in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same SDS solution.[1]

-

Sodium Dodecyl Sulphate (SDS) Solution (1.0%): Dissolve 1.0 g of SDS in deionized water and dilute to 100 mL in a volumetric flask.[1]

-

Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.

Apparatus

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks

-

Pipettes

-

Beakers

Analytical Procedure

-

Sample Preparation:

-

For alloy samples, dissolve a known weight of the alloy in a suitable acid mixture (e.g., 10 mL of a 10:1 mixture of nitric acid and sulphuric acid), heat to dryness, and then redissolve and dilute to a known volume.[1]

-

For pharmaceutical samples (e.g., Vitamin B12 injections), digest the sample with a mixture of nitric and sulphuric acids, heat to dryness, and then reconstitute in a known volume of deionized water.[1]

-

For water samples, filter the sample and acidify with concentrated nitric acid to prevent precipitation.[1]

-

-

Calibration Curve Construction:

-

Pipette aliquots of the standard cobalt (II) solution (ranging from 0.12 to 4.0 µg/mL) into a series of 10 mL volumetric flasks.

-

To each flask, add 2.0 mL of the pH 5.0 buffer solution and 2.0 mL of the 1.0% SDS solution.[1]

-

Add an appropriate volume of the this compound reagent.

-

Dilute to the mark with deionized water and mix well.

-

Allow the color to develop for at least 5 minutes.[1]

-

Measure the absorbance of each solution at 436.2 nm against a reagent blank.

-

Plot a graph of absorbance versus concentration to obtain the calibration curve.

-

-

Sample Analysis:

-

Take a suitable aliquot of the prepared sample solution in a 10 mL volumetric flask.

-

Follow the same procedure as for the calibration curve (steps 2b to 2e).

-

Measure the absorbance of the sample solution.

-

Determine the concentration of cobalt in the sample from the calibration curve.

-

Visualizations

Chemical Reaction

Caption: Formation of the Cobalt(III)-1-Nitroso-2-naphthol Complex.

Experimental Workflow

Caption: Workflow for Cobalt Determination via Spectrophotometry.

References

Application Notes and Protocols: 1-Nitroso-2-naphthol as a Chelating Agent for Heavy Metal Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroso-2-naphthol is a versatile organic compound that serves as a potent chelating agent for various heavy metal ions.[1][2] Its ability to form stable, colored complexes with metals such as cobalt, iron, nickel, and palladium makes it a valuable reagent in analytical chemistry for the detection and quantification of these elements.[3][4] The formation of these deeply colored complexes is a result of the delocalized bonding within the five-membered chelate ring formed between the metal ion and the this compound ligand.[2] This property is harnessed in several analytical techniques, including spectrophotometry, solid-phase extraction (SPE), and adsorptive stripping voltammetry (AdSV), to achieve sensitive and selective detection of heavy metals in various matrices, including environmental and biological samples.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in heavy metal detection, intended for use by researchers, scientists, and professionals in drug development who may need to monitor trace metal content.

Data Presentation: Quantitative Analysis of Heavy Metals

The following tables summarize the quantitative data for the detection of various heavy metals using this compound and its derivatives as a chelating agent across different analytical methods.

| Metal Ion | Analytical Method | Linear Range | Limit of Detection (LOD) | Molar Absorptivity (ε) / Sensitivity | Wavelength (λmax) | Reference |

| Cobalt (II) | Spectrophotometry (in SDS micellar solution) | 0.12 - 4.0 µg/mL | - | 2.05 x 10⁴ L mol⁻¹ cm⁻¹ | 436.2 nm | [3] |

| Cobalt (II) | Optical Sensor | 0.1 - 5.0 mg/L | 0.03 mg/L | - | 415 nm | [6] |

| Cobalt (II) | Adsorptive Stripping Voltammetry | - | 0.2 ppb | - | - | [5] |

| Iron (III) | Spectrophotometry (in Tween 40 micellar solution) | 1.7 - 120 ng/mL | 1.7 ng/mL | 1.69 x 10⁴ L mol⁻¹ cm⁻¹ | 446 nm | [7] |

| Iron (III) | Solid-Phase Extraction - AAS | 0.5 - 20 µg in 5 mL | 0.0196 µg/mL | 0.072 µg/mL for 1% absorption | 248 nm | [4] |

| Nickel (II) | Spectrophotometry (in SDS micellar solution) | 0.25 - 4.0 µg/mL | - | 1.02 x 10⁴ L mol⁻¹ cm⁻¹ | 471.6 nm | |

| Nickel (II) | Adsorptive Stripping Voltammetry | 10.0 - 70.0 µg/L | 0.1 µg/L | - | - | [4] |

| Palladium (II) | Spectrophotometry (using APANN derivative) | 0.1 - 2.0 µg/mL | - | 0.19 x 10⁵ L mol⁻¹ cm⁻¹ | 436.5 nm | [8] |

Note: APANN is 3-(4′-antipyriyl azo) this compound.

Chelation Mechanism and Experimental Workflow

This compound acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the nitroso group and the oxygen atom of the hydroxyl group to form a stable five-membered ring.[1][3] The deprotonated form of the ligand is responsible for chelation.[2]

A typical experimental workflow for the spectrophotometric detection of heavy metals using this compound involves sample preparation, complex formation, and subsequent measurement of absorbance.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Cobalt(II)